Product packaging for Galdansetron(Cat. No.:CAS No. 116684-92-5)

Galdansetron

Cat. No.: B10827090
CAS No.: 116684-92-5
M. Wt: 293.4 g/mol
InChI Key: ZRIRTEMBXFFOGF-GFCCVEGCSA-N
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Description

Contextualization within Modern Chemical Biology and Pharmacology

Modern chemical biology and pharmacology are dynamic, interdisciplinary fields dedicated to understanding and manipulating biological systems using chemical tools and principles ox.ac.ukku.dkimperial.ac.uk. Pharmacology focuses on the study of drugs and their interactions with living organisms, including their mechanisms of action, therapeutic effects, and adverse reactions. Chemical biology, on the other hand, employs chemical synthesis, advanced analytical techniques, and molecular probes to investigate biological processes at the molecular level ox.ac.ukku.dk.

The serotonin (B10506) (5-HT) system, a complex network of receptors and signaling pathways, is a significant area of research within these disciplines. Serotonin receptors, particularly the 5-HT3 subtype, play crucial roles in neurotransmission, gastrointestinal function, and the mediation of nausea and vomiting mdpi.comnih.govwikipedia.orgamegroups.orgmdpi.com. The 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop receptor superfamily, responsible for rapid excitatory neurotransmission in both the central and peripheral nervous systems mdpi.com. Understanding the structure, function, and pharmacology of these receptors is vital for developing targeted therapeutic agents.

Overview of Galdansetron as a Serotonin Receptor Antagonist

This compound is identified in academic literature as a selective serotonin antagonist ncats.iocore.ac.uk. Its primary pharmacological target is the serotonin 5-HT3 receptor ncats.iogoogle.com. Serotonin receptor antagonists, often designated by the "-setron" suffix, function by binding to 5-HT3 receptors without eliciting a biological response, thereby blocking the action of endogenous serotonin nih.govwikipedia.orgamegroups.org.

This antagonistic activity is particularly relevant in the context of emesis. Serotonin, released from enterochromaffin cells in the gastrointestinal tract, activates 5-HT3 receptors on vagal afferent nerves and in the brain's chemoreceptor trigger zone (CTZ), initiating the vomiting reflex nih.govwikipedia.orgamegroups.org. By blocking serotonin's interaction with these receptors, this compound and other 5-HT3 antagonists effectively suppress nausea and vomiting nih.govwikipedia.orgamegroups.orgncats.io. The development of selective 5-HT3 receptor antagonists has been a significant advancement in managing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) wikipedia.orgamegroups.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19N3O B10827090 Galdansetron CAS No. 116684-92-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116684-92-5

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

(3R)-9-methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3-dihydro-1H-carbazol-4-one

InChI

InChI=1S/C18H19N3O/c1-11-14(20-10-19-11)9-12-7-8-16-17(18(12)22)13-5-3-4-6-15(13)21(16)2/h3-6,10,12H,7-9H2,1-2H3,(H,19,20)/t12-/m1/s1

InChI Key

ZRIRTEMBXFFOGF-GFCCVEGCSA-N

Isomeric SMILES

CC1=C(N=CN1)C[C@H]2CCC3=C(C2=O)C4=CC=CC=C4N3C

Canonical SMILES

CC1=C(N=CN1)CC2CCC3=C(C2=O)C4=CC=CC=C4N3C

Origin of Product

United States

Research Findings and Receptor Binding Data

Established Synthetic Pathways for Galdansetron

While specific, detailed step-by-step syntheses of this compound are not extensively detailed in the provided literature, its existence as a defined chemical entity implies established synthetic routes. This compound is identified by its Chemical Abstracts Service (CAS) number 116684-92-5 and its chemical name is (3R)-1,2,3,9-Tetrahydro-9-methyl-3-(5-methyl-1Himidazol-4-ylmethyl)carbazol-4-one scribd.com. The mention of this compound in discussions of chiral compound synthesis suggests that resolution techniques or stereoselective approaches are integral to its preparation epdf.pub. One noted approach in the broader context of chiral synthesis involves the condensation of a fused cyclobutanone (B123998) with l-ephedrine to afford diastereomeric oxazolidines, a method employed to achieve resolution of enantiomers, indicating that the control of stereochemistry is a critical aspect in the synthesis of molecules like this compound epdf.pub.

Methodological Advancements in this compound Synthesis

The field of organic synthesis is continuously evolving, with advancements in stereoselective methodologies significantly impacting the preparation of complex molecules. While specific breakthroughs directly attributed to this compound synthesis are not explicitly detailed in the provided snippets, general advancements in stereoselective synthesis are highly relevant. Techniques such as asymmetric synthesis, which aims to create predominantly one enantiomer of a chiral molecule, are crucial for producing pharmaceutically active compounds with defined stereochemistry youtube.comresearchgate.net. The development of catalytic methods, the use of chiral auxiliaries, and sophisticated retrosynthetic analysis are all areas that contribute to more efficient and selective synthetic routes for complex organic structures, which would be applicable to the synthesis of this compound and its derivatives youtube.comresearchgate.net.

Exploration of Novel Analogues and Derivatives

The chemical landscape surrounding this compound includes the exploration of related structures, often with the aim of understanding structure-activity relationships or developing compounds with modified properties. While this compound itself is not a β-lactam, compounds structurally related to certain β-lactam intermediates have been synthesized and studied for their potential as novel β-lactam antibiotics evitachem.com. This compound is also listed among various pharmaceutical agents, indicating its place within broader chemical libraries and research endeavors google.com. The synthesis of analogues and derivatives typically involves modifying specific functional groups or structural motifs of the parent compound to investigate how these changes affect biological activity or physicochemical properties.

Stereochemical Considerations in this compound Synthesis

Stereochemistry plays a pivotal role in the synthesis of this compound. The compound is specifically identified as the (3R)-isomer scribd.com, underscoring the importance of controlling the configuration at its chiral centers during synthesis. The presence of multiple stereocenters in organic molecules can lead to a variety of stereoisomers, each potentially possessing different biological activities and properties youtube.comresearchgate.net. Therefore, synthetic strategies must often incorporate methods to ensure the formation of the desired stereoisomer with high purity. This can involve using chiral starting materials, employing stereoselective reagents or catalysts, or implementing resolution techniques to separate enantiomers or diastereomers epdf.pubyoutube.comresearchgate.net. The efficient synthesis of a specific enantiomer, like the (3R)-isomer of this compound, is a testament to the advancements in stereoselective chemical synthesis.

Molecular Pharmacology and Receptor Interaction Mechanisms of Galdansetron

Serotonin (B10506) Receptor Subtype Specificity and Selectivity

Galdansetron is a potent and selective antagonist of the serotonin 5-HT3 receptor. The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, whereas other serotonin receptor subtypes are G-protein coupled receptors. This fundamental difference in structure and signaling mechanism forms the basis for the selective action of drugs like this compound. The selectivity of this compound for the 5-HT3 receptor subtype is crucial to its therapeutic effects, which are primarily related to the prevention of nausea and vomiting.

Detailed Mechanisms of 5-HT3 Receptor Antagonism

The primary mechanism of this compound's action is the competitive and selective blockade of 5-HT3 receptors. These receptors are located on neurons of the peripheral and central nervous systems, including afferent spinal and vagal nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brainstem.

When serotonin (5-HT), released from enterochromaffin cells in the gut in response to certain stimuli like chemotherapy, binds to 5-HT3 receptors, it triggers a rapid influx of cations (primarily Na+ and K+, with a smaller contribution from Ca2+). This influx leads to neuronal depolarization and the initiation of the vomiting reflex.

This compound, by binding to the same site as serotonin on the 5-HT3 receptor, acts as a competitive antagonist. This binding prevents serotonin from activating the receptor, thereby inhibiting the downstream signaling cascade that leads to emesis. The high affinity and selectivity of this compound for the 5-HT3 receptor ensure that it effectively blocks this pathway without significantly affecting other physiological processes mediated by different serotonin receptor subtypes.

Comparative Receptor Binding Profiles of this compound and Related Compounds

While specific binding affinity data for this compound across a wide range of serotonin receptor subtypes is not extensively available in publicly accessible literature, the selectivity of 5-HT3 receptor antagonists is a key characteristic of this drug class. Generally, these compounds exhibit high affinity for the 5-HT3 receptor and significantly lower affinity for other serotonin receptors (5-HT1, 5-HT2, 5-HT4, etc.), as well as for adrenergic, dopaminergic, histaminergic, and cholinergic receptors.

To illustrate the typical selectivity profile of this class, the following table presents the binding affinities (pKi values) for several well-characterized 5-HT3 receptor antagonists. A higher pKi value indicates a higher binding affinity.

Compound5-HT3 Receptor (pKi)5-HT1A Receptor (pKi)5-HT2A Receptor (pKi)Dopamine D2 Receptor (pKi)
Ondansetron 8.70 nih.gov< 6.0< 6.0< 6.0
Granisetron (B54018) 9.15 nih.gov< 6.0< 6.0< 6.0
Palonosetron ~10Low AffinityLow AffinityLow Affinity
This compound High Affinity (Specific pKi not available)Low Affinity (Specific pKi not available)Low Affinity (Specific pKi not available)Low Affinity (Specific pKi not available)

Note: The pKi values are derived from various sources and experimental conditions, which may lead to some variability. The data for this compound is inferred from its classification as a selective 5-HT3 antagonist, as specific comparative binding studies were not identified in the conducted search.

Ligand-Receptor Interaction Dynamics and Energetics

The interaction between this compound and the 5-HT3 receptor is a dynamic process governed by the principles of molecular recognition and intermolecular forces, which collectively contribute to the high binding affinity and selectivity of the compound.

Molecular Recognition at the Binding Site

The binding of this compound to the 5-HT3 receptor occurs within a specific pocket formed by the interface of two adjacent subunits of the pentameric receptor. This binding site is characterized by a unique arrangement of amino acid residues that create a complementary surface for the this compound molecule.

The general pharmacophore for 5-HT3 receptor antagonists, to which this compound conforms, consists of three key features:

An aromatic or heteroaromatic ring system.

A carbonyl group or a bioisosteric equivalent.

A basic nitrogen atom, which is typically protonated at physiological pH.

The precise spatial arrangement of these features allows for specific interactions with the amino acid residues in the binding pocket, ensuring a snug fit and high-affinity binding.

Contributions of Intermolecular Forces to Binding Affinity (e.g., Hydrogen Bonding, Hydrophobic Interactions, Van der Waals Forces)

The stability of the this compound-5-HT3 receptor complex is maintained by a combination of several intermolecular forces:

Hydrogen Bonding: The carbonyl oxygen and the nitrogen atoms in the imidazole ring of this compound can act as hydrogen bond acceptors and donors, respectively. These can form hydrogen bonds with specific amino acid residues in the binding pocket, such as serine, threonine, or tyrosine, which have hydroxyl groups, or with the peptide backbone.

Hydrophobic Interactions: The aromatic carbazole ring system of this compound is hydrophobic and is likely to engage in favorable hydrophobic interactions with nonpolar amino acid residues within the binding site, such as tryptophan, phenylalanine, and leucine. These interactions are a significant driving force for ligand binding in an aqueous environment.

Cation-π Interactions: The protonated basic nitrogen of this compound can participate in a cation-π interaction with the electron-rich aromatic rings of amino acids like tryptophan and tyrosine in the binding site. This type of interaction is known to be a strong non-covalent binding force in biological systems.

The following table summarizes the potential contributions of these forces to the binding of this compound to the 5-HT3 receptor.

Intermolecular ForcePotential Interacting Moiety on this compoundPotential Interacting Residues on 5-HT3 Receptor
Hydrogen Bonding Carbonyl oxygen, Imidazole nitrogensSerine, Threonine, Tyrosine, Asparagine, Glutamine
Hydrophobic Interactions Carbazole ring systemTryptophan, Phenylalanine, Leucine, Valine, Isoleucine
Van der Waals Forces Entire moleculeAll residues in the binding pocket
Cation-π Interactions Protonated imidazole nitrogenTryptophan, Tyrosine

Intracellular Signaling Cascades Modulated by this compound

As a ligand-gated ion channel, the activation of the 5-HT3 receptor leads to a direct and rapid cellular response without the involvement of a second messenger system, which is characteristic of G-protein coupled receptors. The binding of serotonin to the 5-HT3 receptor opens the ion channel, leading to the influx of cations and subsequent depolarization of the neuronal membrane.

By acting as a competitive antagonist, this compound does not in itself initiate an intracellular signaling cascade. Instead, its primary role is to inhibit the signaling cascade that would normally be triggered by serotonin. The modulation of intracellular signaling by this compound is, therefore, one of prevention.

The key intracellular event modulated by this compound is the prevention of the rise in intracellular cation concentrations, particularly Na+ and Ca2+. The influx of these ions through the 5-HT3 receptor channel would otherwise lead to:

Membrane Depolarization: The rapid influx of positive ions changes the membrane potential, leading to the generation of an action potential and the propagation of the nerve impulse.

Calcium-Mediated Signaling: The influx of Ca2+ can act as an intracellular signal, activating various downstream calcium-dependent enzymes and signaling pathways, including the release of other neurotransmitters.

By blocking the 5-HT3 receptor, this compound effectively prevents these initial intracellular events, thereby terminating the signaling cascade that would ultimately result in the sensation of nausea and the act of vomiting. The effect is a direct consequence of blocking the ion channel function of the receptor, rather than the modulation of complex downstream enzymatic cascades.

Ion Channel Functional Modulation

While this compound is a potent and selective 5-HT3 receptor antagonist, its direct modulatory effects on other ion channels are not extensively documented in publicly available research. The 5-HT3 receptor itself is a ligand-gated ion channel, and this compound's primary mechanism involves competitive inhibition at this site, thereby preventing the channel opening induced by serotonin. This action blocks the influx of cations such as Na+ and K+, which would otherwise lead to neuronal depolarization.

Table 1: this compound's Primary Target and Effect

TargetReceptor TypePrimary ActionConsequence
5-HT3 ReceptorLigand-gated ion channelCompetitive AntagonistBlocks serotonin-induced channel opening and cation influx

Exploration of Potential Allosteric Interactions and Receptor Heteromerization

The concepts of allosteric modulation and receptor heteromerization are significant in understanding the nuanced effects of drugs. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's affinity or efficacy for its endogenous ligand. Receptor heteromerization involves the formation of complexes between different receptor types, which can lead to novel pharmacological properties.

For some second-generation 5-HT3 antagonists, such as palonosetron, evidence of allosteric binding and positive cooperativity with the 5-HT3 receptor has been demonstrated. This allosteric interaction is thought to contribute to its prolonged duration of action and higher efficacy in certain conditions.

In the context of this compound, there is a lack of specific research findings that definitively characterize its potential for allosteric interactions with the 5-HT3 receptor or its involvement in receptor heteromerization with other G-protein coupled receptors (GPCRs) or ligand-gated ion channels. The scientific literature has not yet provided evidence to suggest that this compound's mechanism of action involves these more complex interactions. Its pharmacology is currently understood primarily through the lens of competitive antagonism at the 5-HT3 receptor.

Enzyme Activity and Other Molecular Targets of this compound

Beyond its primary activity at the 5-HT3 receptor, the interaction of this compound with various enzymes and other molecular targets is an area where detailed public research is sparse. Generally, drugs can act as enzyme inhibitors or inducers, which can be a primary therapeutic mechanism or a source of drug-drug interactions.

The metabolism of many 5-HT3 antagonists involves the cytochrome P450 (CYP) enzyme system in the liver. While this indicates an interaction with these enzymes, it is a pharmacokinetic process rather than a pharmacodynamic target for therapeutic effect. There is no substantial evidence in the available literature to suggest that this compound is designed to or therapeutically acts by inhibiting any specific enzyme.

Similarly, comprehensive screening studies that detail this compound's binding profile across a wide range of other receptors, transporters, and enzymes are not publicly available. Therefore, its selectivity profile beyond the 5-HT3 receptor remains largely uncharacterized in published research.

Structure Activity Relationship Sar Studies of Galdansetron and Analogues

Identification of Key Pharmacophoric Elements

The pharmacophore of a molecule describes the essential three-dimensional arrangement of functional groups necessary for biological activity. For 5-HT₃ receptor antagonists like Galdansetron, key pharmacophoric elements typically include a positively ionizable group, a hydrogen bond acceptor, and an aromatic ring system, often with specific spatial orientations wikipedia.org. Research into this compound and related compounds has focused on identifying which parts of the molecule are critical for binding to the 5-HT₃ receptor.

Studies on other 5-HT₃ receptor antagonists, such as ondansetron, have revealed that annelation of the indole (B1671886) nucleus can increase receptor affinity, and that a carbonyl group is crucial for strong receptor interaction wikipedia.org. While specific detailed pharmacophore models for this compound itself are not explicitly detailed in the provided search results, the general understanding of 5-HT₃ receptor antagonists suggests that the core structure, likely containing an aromatic system and a basic nitrogen atom, forms the foundation for receptor recognition and antagonism wikipedia.org. The precise arrangement and electronic properties of these features dictate the compound's ability to bind effectively and block the receptor's function. Computational tools like GALAHAD can assist in identifying these shared pharmacophoric features among a set of active ligands nih.govresearchgate.net.

Influence of Chemical Modifications on Receptor Binding and Functional Potency

Modifying the chemical structure of this compound can significantly alter its binding affinity to the 5-HT₃ receptor and its functional potency as an antagonist. SAR studies systematically explore these changes by synthesizing analogues with variations in different parts of the molecule.

While specific data tables detailing this compound analogues and their precise binding affinities (e.g., Ki values) or functional potencies (e.g., IC₅₀ values) are not directly available in the provided snippets, general principles from related 5-HT₃ antagonists and other receptor systems can be inferred. For instance, modifications to the aromatic rings or the linker regions can impact how well the molecule fits into the receptor's binding pocket. Changes that enhance favorable interactions (e.g., hydrogen bonding, hydrophobic interactions) or improve the molecule's orientation within the pocket typically lead to increased affinity and potency kcl.ac.ukresearchgate.netnih.gov. Conversely, modifications that disrupt these interactions or introduce steric hindrance can reduce activity.

For example, in studies of other receptor systems, replacing oxygen atoms with sulfur has been shown to decrease binding affinity and functional potency kcl.ac.uk. Similarly, the nature and position of substituents on aromatic rings can critically influence receptor interaction nih.govnih.gov. The precise impact of specific modifications on this compound would require detailed experimental data from synthesized analogues, which would typically be presented in tables comparing the parent compound with its derivatives, listing parameters like receptor binding affinity and functional activity.

Preclinical Pharmacological Characterization of Galdansetron

Pharmacodynamic Mechanisms in Preclinical Biological Systems

The pharmacodynamic profile of Galdansetron is primarily understood through its interaction with the 5-HT3 receptor, a ligand-gated ion channel that plays a crucial role in the emetic reflex and gastrointestinal motility.

In Vitro Receptor Occupancy and Functional Activation Assessments

This compound functions as a 5-HT3 receptor antagonist admescope.comamegroups.orggoogle.comnih.govwho.int. While specific in vitro binding affinity (e.g., Ki or IC50 values) and functional activation data for this compound are not detailed in the provided search results, other 5-HT3 receptor antagonists exhibit high affinities. For instance, granisetron (B54018) has shown affinities with Kd values around 1.15 nM mdpi.com and Ki values as low as 0.19 nM for related structures nih.gov. Palonosetron, another antagonist in this class, demonstrates nanomolar IC50 values biorxiv.org. These findings for related compounds suggest that this compound likely possesses significant affinity for the 5-HT3 receptor, a characteristic essential for its antagonist activity.

Ex Vivo Pharmacological Response Measurements

Ex vivo studies, utilizing isolated organ baths or wire myographs, are standard methods for assessing the pharmacological effects of compounds on tissues nottingham.ac.ukugobasile.comresearchgate.netnih.govnih.govresearchgate.net. These techniques allow for the measurement of tissue contractility and the evaluation of drug interactions with receptors in a controlled environment, free from systemic influences nih.govnih.govnih.gov. However, specific ex vivo studies detailing this compound's effects on isolated tissues or its antiemetic activity in such preparations were not found in the provided search results.

Pharmacokinetic Profiles in Preclinical Models

Understanding the pharmacokinetic (PK) profile of a compound is critical for determining appropriate dosing, predicting exposure, and assessing its behavior within a biological system. This involves evaluating absorption, distribution, metabolism, and excretion (ADME) properties.

Absorption and Distribution Kinetics

Preclinical pharmacokinetic studies typically involve administering a compound via various routes (e.g., intravenous, oral) to preclinical species such as rats and dogs. These studies aim to quantify parameters including peak plasma concentration (Cmax), time to reach peak concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), clearance (CL), volume of distribution (Vss), and plasma protein binding mdpi.comnih.govbioivt.compainphysicianjournal.comfrontiersin.orgadmescope.compsu.edunih.gov. While general methodologies for these studies are described, specific pharmacokinetic parameters for this compound in preclinical models, such as rats or dogs, were not detailed in the provided search results. Tissue distribution data, which indicates where a drug accumulates in the body, was also not found for this compound.

Biotransformation Pathways and Metabolite Identification

Drug metabolism studies are essential for identifying how a compound is transformed within the body, often into more water-soluble metabolites that can be more readily excreted. These studies involve analyzing samples for the parent drug and its metabolites, using techniques like LC-MS/MS and radiolabeled compounds admescope.comnottingham.ac.uknih.govnih.govwuxiapptec.comscielo.brbioivt.comeuropa.euphysiogenex.compharmaron.com. The identification of metabolites is crucial, particularly to determine if human-specific metabolites require additional toxicological assessment (Metabolites in Safety Testing - MIST) admescope.comeuropa.eupharmaron.com. Specific information regarding the biotransformation pathways or identified metabolites of this compound was not available in the provided search results.

Excretion Mechanisms

Excretion studies, including mass balance studies, examine how a drug and its metabolites are eliminated from the body, typically via urine, feces, or bile nottingham.ac.uknih.govbioivt.comadmescope.comnih.govwuxiapptec.compharmaron.comsgs.comwikipedia.orgmsdmanuals.comyoutube.com. These studies help to characterize the primary routes and rates of elimination. However, specific details on the excretion mechanisms or mass balance data for this compound were not found within the provided search results.

Compound List:

this compound

Interspecies Comparative Pharmacokinetics

Interspecies comparative pharmacokinetics (PK) is a critical component of preclinical drug development, aiming to predict how a drug will be absorbed, distributed, metabolized, and excreted (ADME) in humans based on data from animal models. This process is vital for selecting appropriate animal species for further testing and for informing the initial dose selection in human clinical trials nih.govdovepress.comnih.gov. Techniques such as allometric scaling, which relates pharmacokinetic parameters (like clearance and volume of distribution) to body weight across different species, are commonly employed nih.govdovepress.comdiva-portal.orgnih.gov. By analyzing PK data from multiple preclinical species (e.g., rodents, non-human primates), researchers can develop models to extrapolate these parameters to humans nih.govdovepress.comdiva-portal.org. This approach helps to understand potential species-specific differences in drug disposition, which can significantly impact efficacy and safety dovepress.comdiva-portal.org.

However, specific data detailing the interspecies comparative pharmacokinetics of this compound across various preclinical species was not identified in the reviewed literature.

Comparative Preclinical Pharmacological Efficacy Studies

Comparative preclinical pharmacological efficacy studies are designed to evaluate a drug candidate's therapeutic effect in relevant animal models and often compare its performance against existing treatments or other investigational compounds. These studies are fundamental for establishing proof-of-concept and demonstrating the potential therapeutic benefit of a new agent pelagobio.comwuxiapptec.com. For compounds like this compound, which belongs to the class of 5-HT3 receptor antagonists google.com, preclinical efficacy studies would typically involve assessing its ability to modulate 5-HT3 receptor activity or alleviate symptoms in disease models relevant to its intended therapeutic area. Such comparisons help in understanding the drug's potency, duration of action, and mechanism of action relative to other agents in the same class google.com.

Specific research findings detailing comparative preclinical pharmacological efficacy studies for this compound were not found in the retrieved sources.

Biomarker Identification and Validation in Preclinical Research

Biomarkers are measurable indicators of biological states or processes, serving as crucial tools in preclinical drug development to assess drug activity, predict efficacy, monitor disease progression, and identify potential toxicities pelagobio.comwuxiapptec.comtno.nlcrownbio.combiomex.de. The identification and validation of biomarkers in preclinical research are essential steps that help to bridge the gap between laboratory findings and clinical outcomes, thereby accelerating drug development and improving the likelihood of clinical success pelagobio.comtno.nlcrownbio.combiomex.de. Preclinical biomarker studies often involve in vitro assays, cell-based assays, and in vivo models to measure specific molecular, cellular, or physiological changes in response to drug treatment pelagobio.combiomex.de. Validation ensures that the chosen biomarkers are reliable, reproducible, and relevant for predicting drug response or disease state pelagobio.comwuxiapptec.comcrownbio.com.

However, specific information regarding the identification and validation of biomarkers for this compound in preclinical research was not available in the provided search results.

Advanced Analytical Methodologies for Galdansetron Research

Chromatographic Techniques for Galdansetron Quantification and Purity Analysis

Chromatographic methods are fundamental for separating, identifying, and quantifying this compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative determination and purity analysis of pharmaceutical compounds like this compound jasco-global.comtorontech.comnih.govnih.gov. Its ability to separate complex mixtures makes it ideal for assessing the purity of this compound and quantifying its presence in various matrices.

Methodology: Typical HPLC analyses for compounds like this compound involve reversed-phase chromatography, commonly utilizing C18 stationary phases nih.govnih.gov. The mobile phase often consists of a mixture of aqueous buffers (e.g., water with trifluoroacetic acid (TFA)) and organic solvents such as acetonitrile (B52724) or methanol, frequently employing gradient elution to achieve optimal separation nih.govnih.govnotulaebotanicae.ro. Detection is usually performed using UV-Vis detectors, with specific wavelengths like 220 nm or 289 nm being selected based on this compound's chromophoric properties nih.govnih.govnotulaebotanicae.ro.

Purity Assessment: Purity of this compound can be evaluated through methods such as area normalization, where the peak area of this compound is compared against the total area of all detected peaks in the chromatogram torontech.com. Photodiode array (PDA) detectors can also be used for peak purity analysis, assessing spectral homogeneity across a chromatographic peak notulaebotanicae.ro.

Validation: For pharmaceutical applications, HPLC methods are rigorously validated to ensure reliability. Key validation parameters include:

Linearity: Demonstrating a proportional relationship between analyte concentration and detector response, typically with a correlation coefficient (r²) exceeding 0.999 nih.govnih.govnotulaebotanicae.ro.

Sensitivity: Establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) to accurately measure low concentrations of this compound or impurities nih.govnih.gov.

Precision and Accuracy: Assessing the reproducibility and correctness of measurements, often expressed as coefficient of variation (CV%) for precision (ideally < 2%) and bias percentage for accuracy (typically < 5%) nih.gov.

Specificity: Confirming that the method can differentiate this compound from other components in the sample, such as excipients or degradation products nih.gov.

Table 1: Typical HPLC Parameters for Pharmaceutical Analysis (Conceptual Application to this compound)

ParameterTypical Value/DescriptionReference Source(s)
Column Type Reversed-phase C18 (e.g., Symmetry C18) nih.govnih.gov
Mobile Phase Water + 0.1% TFA / Acetonitrile + 0.1% TFA (gradient) nih.govnih.gov
Flow Rate 0.600 mL/min nih.govnih.gov
Detection Wavelength 220 nm (or other relevant λmax for this compound) nih.govnih.gov
Run Time ~16 minutes nih.govnih.gov
Linearity (r²) > 0.999 nih.govnih.govnotulaebotanicae.ro
Precision (CV%) < 2% (intraday/interday) nih.gov
Accuracy (Bias%) < 5% nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it invaluable for the trace analysis of this compound, its metabolites, or impurities researchgate.netnih.govmdpi.comturkjps.org.

Methodology: This technique combines the separation capabilities of LC with the identification and quantification power of MS/MS. Electrospray ionization (ESI) is a common interface. The MS/MS detector operates in modes such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to achieve high specificity and sensitivity researchgate.netmdpi.comturkjps.org. Method development often benefits from Design of Experiments (DoE) to efficiently optimize parameters like mobile phase composition, flow rate, gradient, injection volume, cone voltage, and collision energy researchgate.net. Reversed-phase C18 columns are standard researchgate.netnih.govturkjps.org.

Applications: LC-MS/MS is particularly useful for quantifying this compound in biological matrices for pharmacokinetic studies or for detecting and quantifying very low levels of impurities or degradation products that might be missed by UV detection alone. Run times can be significantly reduced, often to under 10 minutes for specific assays researchgate.netturkjps.org.

Table 2: LC-MS/MS Method Development Considerations (Conceptual for this compound)

ParameterTypical Approach/DescriptionReference Source(s)
Ionization Source Electrospray Ionization (ESI) researchgate.netnih.govmdpi.comturkjps.org
MS/MS Mode Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) researchgate.netmdpi.comturkjps.org
Column Type Reversed-phase C18 (e.g., Phenomenex Gemini NX C-18) researchgate.netnih.govturkjps.org
Mobile Phase Aqueous buffer (e.g., Ammonium Acetate) / Organic Solvent (e.g., Methanol, Acetonitrile) researchgate.netnih.govturkjps.org
Method Optimization Design of Experiments (DoE) researchgate.net
Typical Run Time 5-10 minutes researchgate.netturkjps.org
Sensitivity High (ng/mL or pg/mL levels) researchgate.netturkjps.org

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful separation technique primarily suited for volatile and semi-volatile compounds ebsco.comteledynelabs.comijpsjournal.comopenaccessjournals.comshimadzu.com. Its applications in the pharmaceutical industry include the analysis of residual solvents and volatile impurities in drug substances and products ijpsjournal.comopenaccessjournals.comshimadzu.com.

Applicability to this compound: this compound, as a relatively complex organic molecule, is likely not sufficiently volatile or thermally stable for direct analysis by standard GC methods without derivatization. Therefore, GC is generally not the primary method for quantifying this compound itself or assessing its purity. Its role would be limited to analyzing volatile organic compounds (VOCs) or residual solvents used during the synthesis or formulation of this compound.

Spectroscopic Characterization of this compound and its Interactions

Spectroscopic techniques provide vital information about the molecular structure, functional groups, and electronic properties of this compound.

Infrared (IR) and Ultraviolet (UV) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for identifying this compound and characterizing its molecular structure and purity.

Infrared (IR) Spectroscopy: IR spectroscopy probes molecular vibrations, providing a unique spectral fingerprint based on the functional groups present in this compound illinois.edulibretexts.orgutdallas.edugelest.comspectroscopyonline.com. By analyzing the absorption bands corresponding to specific bond stretches and bends (e.g., C-H, C=O, N-H, C-N, C-O), the presence or absence of characteristic functional groups within the this compound molecule can be confirmed libretexts.orgutdallas.edugelest.comspectroscopyonline.com. Fourier Transform Infrared (FTIR) is the modern standard, offering high resolution and sensitivity. Sample preparation techniques like KBr pellets or Nujol mulls are common for solid samples libretexts.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is utilized for both qualitative and quantitative analysis of compounds possessing chromophores – molecular groups that absorb UV or visible light researchgate.netijnrd.orgchromedia.orgupi.edu. The UV-Vis spectrum of this compound would display absorbance maxima (λmax) at specific wavelengths, corresponding to electronic transitions within its structure. This spectral profile can serve as an identification marker and is the basis for quantitative analysis using Beer's Law (A = εbc), allowing for the determination of this compound concentration in solution researchgate.netupi.edu. It also aids in assessing purity by detecting UV-absorbing impurities. Typical analysis occurs in the 200-800 nm range researchgate.netijnrd.org.

Fluorescence Spectrophotometry

Fluorescence spectrophotometry is a highly sensitive analytical technique capable of detecting and quantifying fluorescent compounds, often at very low concentrations nih.govdrawellanalytical.comresearchgate.net.

Methodology: This technique involves exciting a sample with light at a specific wavelength and measuring the intensity of the emitted fluorescence at a longer wavelength drawellanalytical.comresearchgate.net. The fluorescence intensity is directly proportional to the concentration of the fluorescent analyte.

Applications: While specific fluorescence properties of this compound are not detailed in the provided search results, if this compound or its related compounds exhibit fluorescence, this method could be employed for highly sensitive detection, potentially in trace analysis or in specific biological assays. Its sensitivity makes it a valuable tool for detecting low-abundance analytes in complex matrices nih.govdrawellanalytical.com.

Compound List:

this compound

Advanced Binding Assays for Receptor Interaction Studies

Understanding how this compound interacts with the 5-HT₃ receptor is fundamental to elucidating its mechanism of action. Advanced binding assays provide quantitative data on receptor occupancy, affinity, and the kinetics of interaction.

Biophysical Techniques for Protein-Ligand Complex Investigation

Beyond radioligand binding, a suite of biophysical techniques offers complementary and often label-free methods to investigate protein-ligand interactions with high precision, providing insights into binding thermodynamics and kinetics.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that allows for real-time monitoring of biomolecular interactions. It measures changes in refractive index near a sensor surface when molecules bind, enabling the determination of binding affinity (KD) and kinetic parameters (association rate constant, ka, and dissociation rate constant, kd) biosensingusa.comiaanalysis.comnih.govnih.govnih.govnih.gov. SPR is invaluable for characterizing the dynamic interplay between this compound and the 5-HT₃ receptor, providing a comprehensive kinetic profile of their interaction.

Isothermal Titration Calorimetry (ITC): ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event. This allows for a complete thermodynamic characterization of the interaction, yielding binding affinity (Ka), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) in a single experiment iaanalysis.comnih.govnih.govnih.govnih.govnews-medical.net. ITC provides critical insights into the driving forces behind this compound's binding to the 5-HT₃ receptor, aiding in structure-activity relationship (SAR) studies for drug design.

MicroScale Thermophoresis (MST): MST is a sensitive biophysical method that quantifies binding affinities and thermodynamic parameters by monitoring the movement of fluorescently labeled molecules in a temperature gradient. It requires minimal sample amounts and can characterize interactions in solution, offering a valuable approach to study this compound's binding to purified 5-HT₃ receptor fragments or complexes iaanalysis.comnih.gov.

Nano-Differential Scanning Fluorimetry (nanoDSF): This technique assesses changes in protein stability upon ligand binding by monitoring fluorescence changes of a dye. It can provide insights into binding affinity and ligand-induced conformational changes, complementing other methods by evaluating the impact of this compound on receptor stability iaanalysis.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy allows for the study of protein-ligand interactions in solution, providing detailed information on dynamic changes, conformational alterations, and binding kinetics. Techniques like Saturation Transfer Difference (STD-NMR) can map ligand-binding epitopes iaanalysis.comnih.gov.

Data Table 1: Biophysical Techniques for Protein-Ligand Interaction Analysis

TechniquePrincipleKey Information ObtainedLabel-FreeReal-time
Surface Plasmon Resonance (SPR)Label-free optical detection of binding events on a sensor surface.Binding affinity (KD), kinetics (ka, kd)YesYes
Isothermal Titration Calorimetry (ITC)Measures heat changes during binding.Binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)YesNo
MicroScale Thermophoresis (MST)Monitors movement of labeled molecules in a temperature gradient.Binding affinity (KD), thermodynamicsNo (label)Yes
nano-Differential Scanning Fluorimetry (nanoDSF)Measures changes in protein fluorescence upon thermal denaturation.Binding affinity, ligand-induced stability changesNo (dye)Yes
Nuclear Magnetic Resonance (NMR)Detects atomic nuclei interactions in a magnetic field.Dynamic changes, conformational alterations, binding kineticsYesYes

Development of Robust Analytical Methods for Biological Matrices

The accurate quantification of this compound in biological matrices such as plasma, serum, or urine is essential for pharmacokinetic studies, which inform drug efficacy, safety, and dosing regimens resolvemass.caeuropa.eufrontiersin.org. Developing robust analytical methods ensures the reliability and reproducibility of these measurements.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is the predominant technique for bioanalysis due to its exceptional sensitivity, specificity, and ability to handle complex biological samples resolvemass.canih.govmdpi.comnih.govbohrium.combioanalysis-zone.comnih.govmdpi.comnih.gov. This method couples the separation power of liquid chromatography with the precise detection and quantification capabilities of mass spectrometry. LC-MS/MS allows for the simultaneous determination of this compound and its potential metabolites, even at very low concentrations, which is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile resolvemass.cafrontiersin.org. Method validation is paramount, ensuring the method is specific (distinguishing this compound from endogenous compounds and metabolites), sensitive (achieving a low limit of quantification), accurate, precise, and robust against minor variations in experimental conditions europa.eumdpi.com.

High-Performance Liquid Chromatography (HPLC) , often coupled with UV or fluorescence detection, also serves as a vital analytical tool. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase, providing a means to quantify this compound in biological fluids resolvemass.camdpi.comnih.gov. While HPLC-UV/Vis is a well-established technique, LC-MS/MS generally offers superior sensitivity and specificity for complex biological matrices, particularly for trace-level analysis.

The development process for these methods involves rigorous validation according to regulatory guidelines (e.g., EMA, FDA) to ensure the reliability of the data generated europa.eumdpi.commdpi.com. Key validation parameters include specificity, linearity of the calibration curve, accuracy, precision, recovery of the analyte from the matrix, and stability of the analyte under various conditions europa.eu. Understanding and mitigating potential "matrix effects," such as ion suppression or enhancement in LC-MS/MS, is also crucial for accurate quantification bohrium.com.

Drug Discovery and Early Development Research Paradigms for Galdansetron Like Compounds

Target Identification and Validation Strategies in Neuropharmacology

The foundation of developing a compound like Galdansetron, a serotonin (B10506) 5-HT3 receptor antagonist, lies in the precise identification and validation of its molecular target. Serotonin (5-hydroxytryptamine, 5-HT), a key neurotransmitter, exerts its diverse effects through a wide array of receptor families, classified as 5-HT1 through 5-HT7. ijpsjournal.comnih.govmdpi.com Each family comprises multiple subtypes, making the serotonergic system a complex and promising source for therapeutic targets in neurology and psychiatry. ijpsjournal.commdpi.com

Target identification involves pinpointing a specific receptor subtype implicated in a disease process. The 5-HT3 receptor, a ligand-gated ion channel, stands out from other serotonin receptors which are predominantly G-protein-coupled. mdpi.com Its localization in the central and peripheral nervous systems, particularly on neurons involved in emesis and visceral pain, made it a prime target for developing anti-emetic drugs. nih.gov

Validation of a target confirms its role in the pathophysiology of a disease. This is achieved through several strategies:

Genetic Studies: Analyzing genetic links between receptor polymorphisms and disease susceptibility.

Pharmacological Tools: Using existing selective agonists or antagonists to probe the receptor's function in cellular and animal models. For example, the use of early 5-HT3 antagonists like Ondansetron and Tropisetron helped validate this receptor's role in chemotherapy-induced nausea. nih.gov

Neuroanatomical Distribution: Mapping the expression of the receptor in relevant brain regions, such as the limbic system for emotional states (implicating 5-HT1A receptors) or the basal ganglia for motor control (implicating 5-HT1B/1D receptors). mdpi.comnih.gov

Signal Transduction Analysis: Understanding the downstream cellular effects of receptor activation, such as the stimulation of adenylyl cyclase by 5-HT4, 5-HT6, and 5-HT7 receptors, which elevates cAMP formation. nih.govnih.gov

The selection of a specific serotonin receptor subtype as a drug target is a critical first step that directs all subsequent discovery and development efforts. mdpi.comnih.gov

High-Throughput Screening Approaches for Serotonin Receptor Modulators

Once a target like the 5-HT3 receptor is validated, the next step is to find molecules that can interact with it in a desired way. High-Throughput Screening (HTS) is a key drug discovery process that facilitates the rapid, automated testing of large libraries of chemical compounds against a specific biological target. bmglabtech.com This methodology is crucial for identifying initial "hits"—compounds that show activity and serve as a starting point for drug development. bmglabtech.com

For serotonin receptor modulators, HTS assays are designed to detect various types of interactions, including binding affinity, agonism, or antagonism. bmglabtech.com These screens leverage robotics, liquid handling devices, and sensitive detectors to process thousands of compounds daily in a cost-effective manner. bmglabtech.com

Recent advances include high-content phenotypic screening, which provides more detailed, multiparametric data on how a compound affects cell morphology, signaling pathways, and other cellular functions, going beyond a simple measure of target binding. nih.govnih.govresearchgate.net This approach can identify serotonin receptor modulators with selective activity on specific cellular processes. nih.govnih.govresearchgate.net Another innovative approach involves using model organisms like zebrafish in HTS to screen for compounds that reverse a drug-induced depressive-like state, providing an early indication of in vivo activity. mdpi.com

The primary goal of HTS is not to find a perfect drug, but to identify promising lead compounds that can be further refined in the next phase of drug discovery. bmglabtech.com

HTS Assay TypePrincipleInformation GainedApplication for Serotonin Modulators
Binding Assays Measures the ability of a compound to displace a radiolabeled or fluorescent ligand from the target receptor.Compound's affinity for the receptor (Ki value).Identifies compounds that bind to a specific 5-HT receptor subtype.
Functional Assays Measures the biological response following receptor activation or blockade (e.g., calcium influx, cAMP levels).Compound's efficacy (agonist, antagonist, inverse agonist) and potency (EC50/IC50).Determines if a compound activates or inhibits the function of a 5-HT receptor.
High-Content Screening (HCS) Automated microscopy and image analysis to measure multiple cellular parameters simultaneously. nih.govDetailed phenotypic profile of a compound's effect on cell health, morphology, and signaling pathways. nih.govIdentifies modulators with selective effects on specific cellular functions mediated by serotonin receptors. nih.gov

Lead Optimization Methodologies for this compound Analogues

After HTS identifies initial "hit" compounds, the lead optimization phase begins. This is an iterative process where medicinal chemists synthesize and test a series of analogues of the hit compound to improve its drug-like properties. danaher.compatsnap.com The goal is to transform a promising but imperfect lead into a preclinical candidate with an optimal balance of potency, selectivity, and pharmacokinetic characteristics. danaher.compatsnap.comgd3services.com

For analogues of this compound, the optimization process would focus on enhancing its profile as a 5-HT3 receptor antagonist. Key strategies include:

Structure-Activity Relationship (SAR) Analysis: This fundamental approach involves systematically modifying the chemical structure of the lead compound to understand how different functional groups contribute to its biological activity. patsnap.com By making targeted changes, researchers can identify modifications that enhance potency and selectivity for the 5-HT3 receptor over other serotonin receptor subtypes or other targets in the body. patsnap.comcriver.com

Improving Pharmacokinetic Properties (ADMET): A major focus of lead optimization is to improve the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound. danaher.com This involves modifying the molecule to enhance its solubility, metabolic stability, and cell permeability, while minimizing potential toxic effects. danaher.comcriver.com

Selectivity Profiling: The compound is tested against a panel of other receptors and enzymes to ensure it has minimal "off-target" activity, which could lead to unwanted side effects. criver.com For a this compound analogue, this would mean ensuring high selectivity for the 5-HT3 receptor.

This phase typically involves the synthesis and evaluation of hundreds of related compounds to achieve the desired profile. gd3services.com

ParameterGoal of OptimizationMethod
Potency Increase the compound's activity at the target receptor (e.g., lower IC50 for an antagonist).SAR-guided chemical modifications to improve binding affinity and functional activity. patsnap.comcriver.com
Selectivity Maximize activity at the desired target (e.g., 5-HT3) while minimizing activity at other receptors.Systematic structural changes and screening against a panel of off-targets. criver.com
Solubility Enhance the compound's ability to dissolve in aqueous solutions for better absorption.Introduction of polar functional groups. criver.com
Metabolic Stability Reduce the rate at which the compound is broken down by metabolic enzymes (e.g., CYP450).Modifying metabolically liable sites on the molecule. criver.com
Permeability Improve the compound's ability to cross biological membranes, such as the intestinal wall.Adjusting lipophilicity (LogP/LogD). criver.com

Integration of Computational and Experimental Approaches in Drug Design

Modern drug design for compounds like this compound relies heavily on the synergy between computational and experimental methods. jddhs.com This integrated approach creates a more rational, efficient, and cost-effective drug discovery pipeline. jddhs.com

Computational, or in silico, techniques allow researchers to model and predict molecular interactions and properties before a compound is ever synthesized. jddhs.comnih.gov These methods include:

Molecular Docking: Simulates how a potential drug molecule fits into the three-dimensional structure of its target protein, helping to predict binding affinity and orientation. danaher.comnih.gov

Pharmacophore Modeling: Identifies the essential 3D arrangement of chemical features necessary for a molecule to interact with a specific target. This model can then be used to screen virtual libraries for new compounds. nih.govbiorxiv.org

Quantitative Structure-Activity Relationship (QSAR): Develops mathematical models that correlate the chemical structure of compounds with their biological activity, allowing for the prediction of potency for new, unsynthesized analogues. patsnap.comnih.gov

These computational predictions guide the experimental work. jddhs.com Chemists can prioritize the synthesis of compounds that are predicted to have the best properties, saving time and resources. biorxiv.orgresearchgate.net The synthesized compounds are then tested in experimental (in vitro and in vivo) assays. jddhs.com The results from these experiments are, in turn, used to refine and improve the computational models, creating a continuous feedback loop that accelerates the design-synthesize-test cycle of lead optimization. jddhs.com This integration is particularly valuable when a high-resolution 3D structure of the target, such as the serotonin transporter (SERT), is not available, as computational models can be built based on homology to related proteins. nih.gov

Exploratory Research in Novel Therapeutic Modalities for Receptor Modulation

While established antagonists like this compound represent a successful therapeutic modality, ongoing research explores novel ways to modulate serotonin receptors for new therapeutic benefits. This exploratory work pushes the boundaries of neuropharmacology.

One area of research focuses on targets beyond the receptor itself. The therapeutic action of some drugs is believed to involve the regulation of intracellular signal transduction pathways that are downstream of the receptor. nih.gov For example, chronic antidepressant treatment can up-regulate the cyclic adenosine (B11128) monophosphate (cAMP) pathway and the expression of brain-derived neurotrophic factor (BDNF), suggesting these intracellular systems could be novel targets for drug development. nih.gov

Another strategy involves targeting less-explored serotonin receptor subtypes. The 5-HT6 and 5-HT7 receptors, for instance, are being investigated as potential targets for treating cognitive dysfunction and metabolic complications, respectively. nih.govmdpi.com The development of highly selective ligands for these receptors could unlock new therapeutic options. nih.govmdpi.com

Furthermore, researchers are looking to new sources for chemical diversity. Natural products, derived from plants, fungi, and marine organisms, offer a vast reservoir of unique molecular structures that can serve as guides for discovering new drugs targeting G-protein-coupled receptors. nih.govmdpi.commdpi.com Alkaloids and terpenoids are two classes of natural compounds that have yielded promising pharmacophores. nih.gov The integration of computational methods with the exploration of natural products can accelerate the discovery of novel lead compounds for a wide range of diseases. mdpi.com

Q & A

Q. How should researchers formulate a focused, testable hypothesis about Galdansetron’s mechanism of action in preclinical models?

  • Methodological Answer: Begin with a systematic literature review to identify gaps in understanding this compound’s molecular targets. Frame the hypothesis to address specificity (e.g., "Does this compound selectively inhibit X receptor subtype in Y cell line via Z signaling pathway?"). Ensure the hypothesis is measurable by defining dependent variables (e.g., receptor binding affinity, downstream protein expression) and independent variables (e.g., dosage, exposure time). Validate the question’s relevance by aligning it with unresolved issues in recent pharmacokinetic studies .

Q. What experimental design principles are critical for initial in vitro studies assessing this compound’s efficacy?

  • Methodological Answer: Use dose-response assays with appropriate controls (e.g., vehicle-only and positive/negative controls) to establish baseline activity. Select cell lines based on target receptor expression profiles, and validate purity via STR profiling. Replicate experiments across three independent trials to account for biological variability. Document protocols in detail, including incubation conditions and assay endpoints, to ensure reproducibility .

Q. How can researchers optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer: Employ combinatorial chemistry or computational docking simulations to prioritize derivatives with predicted binding affinity. Characterize compounds using HPLC for purity (>95%) and NMR/MS for structural confirmation. Include stability testing under physiological conditions (pH 7.4, 37°C) to identify candidates suitable for in vivo testing .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported pharmacokinetic data for this compound across species?

  • Methodological Answer: Conduct a meta-analysis of existing studies to identify confounding variables (e.g., metabolic enzyme differences, dosing regimens). Validate findings using cross-species in vitro hepatocyte models to isolate metabolic pathways. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences and refine dosing protocols .

Q. How should researchers design studies to investigate this compound’s off-target effects in complex biological systems?

  • Methodological Answer: Use high-throughput screening (e.g., kinase profiling panels) or proteomics to identify unintended interactions. Pair this with transcriptomic analysis (RNA-seq) to assess downstream gene expression changes. Validate findings in CRISPR-edited cell lines lacking the primary target to isolate off-target mechanisms .

Q. What methodologies are recommended for integrating multi-omics data to elucidate this compound’s therapeutic potential in heterogeneous disease models?

  • Methodological Answer: Combine transcriptomic, proteomic, and metabolomic datasets using pathway enrichment tools (e.g., Gene Ontology, KEGG). Apply machine learning algorithms to identify biomarker signatures predictive of efficacy. Validate in patient-derived organoids or 3D co-culture systems to mimic in vivo complexity .

Data Analysis & Reproducibility

Q. How can researchers ensure statistical rigor when analyzing this compound’s dose-dependent effects in animal models?

  • Methodological Answer: Use power analysis to determine cohort sizes a priori, ensuring sufficient n-values to detect clinically relevant effect sizes. Apply mixed-effects models to account for inter-animal variability. Report all raw data in supplementary materials, including outliers and exclusion criteria, to enhance transparency .

Q. What best practices mitigate batch-to-batch variability in this compound formulation during longitudinal studies?

  • Methodological Answer: Standardize synthesis protocols using Good Laboratory Practice (GLP) guidelines. Implement quality control checks (e.g., dissolution testing, stability under accelerated conditions) for each batch. Use blinded randomization for treatment allocation to minimize bias .

Ethical & Reporting Standards

Q. How should researchers address ethical considerations in studies involving this compound administration to vulnerable populations (e.g., pediatric or geriatric cohorts)?

  • Methodological Answer: Submit protocols to institutional review boards (IRBs) for ethical approval, emphasizing risk-benefit analysis and informed consent processes. Include age-stratified pharmacokinetic analyses and monitor adverse events via DSMBs (Data Safety Monitoring Boards). Publish negative results to avoid publication bias .

Q. What guidelines ensure compliance with journal requirements when publishing this compound research?

  • Methodological Answer:
    Follow the Beilstein Journal of Organic Chemistry standards: provide full synthetic procedures for novel derivatives, deposit raw spectral data in repositories (e.g., Figshare), and cite primary literature for known compounds. Use structured abstracts and avoid duplicating figures/tables in text .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.